

An In-depth Technical Guide to Proxyphylline (CAS 603-00-9)

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Compound of Interest

Compound Name: Proxyphylline

Cat. No.: B1679798

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Proxyphylline** (CAS 603-00-9), a xanthine derivative with significant applications in the pharmaceutical industry. This document consolidates critical data on its chemical and physical properties, pharmacological actions, and includes detailed experimental protocols for its synthesis, analysis, and biological evaluation.

Core Data Summary

This section summarizes the essential quantitative data for **Proxyphylline**, facilitating easy reference and comparison.

Table 1: Chemical and Physical Properties of Proxyphylline

Property	Value	Reference
CAS Number	603-00-9	[1][2]
Molecular Formula	C ₁₀ H ₁₄ N ₄ O ₃	
Molecular Weight	238.24 g/mol	[3]
IUPAC Name	7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione	[3]
Synonyms	7-(2-Hydroxypropyl)theophylline, Proxifylline, Brontyl	[4]
Appearance	White to almost white crystalline powder or solid	[5]
Melting Point	134-136 °C	[6]
	135.5 °C	[1]
	135-136 °C	[2]
Solubility	Water: 1 g in ~1 mL; Absolute Ethanol: 1 g in 14 mL; More soluble in boiling ethanol.	[2]
pKa (Predicted)	14.55 ± 0.20	[7]

Table 2: Pharmacokinetic Parameters of Proxifylline in Adults

Parameter	Value	Reference
Time to Peak (Oral)	29 min	[8]
Apparent Volume of Distribution	0.61 L/kg	[8]
Biological Half-life (Serum)	8.1 - 12.1 h	[8]
Biological Half-life (Urine)	8.3 - 12.6 h	[8]

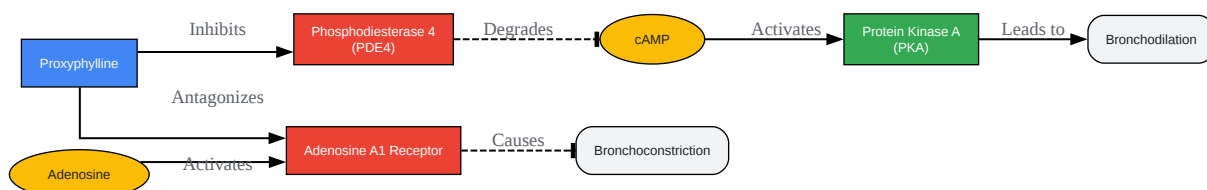
Table 3: Toxicological Data of Proxyphylline

Parameter	Value	Species	Reference
LD50 (Oral)	460 mg/kg	Rat	[9]
LD50 (Oral)	739 mg/kg	Mouse	[9]
LD50 (Intraperitoneal)	445 mg/kg	Rat	[9]
LD50 (Intraperitoneal)	505 mg/kg	Mouse	[9]
LD50 (Subcutaneous)	410 mg/kg	Mouse	[9]

Mechanism of Action

Proxyphylline's primary pharmacological effects stem from two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3][10]

- Phosphodiesterase (PDE) Inhibition:** **Proxyphylline** inhibits PDE enzymes, particularly PDE4, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[10] This inhibition leads to an increase in intracellular cAMP levels. In bronchial smooth muscle cells, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to muscle relaxation and bronchodilation.[7]
- Adenosine Receptor Antagonism:** **Proxyphylline** also acts as an antagonist at adenosine receptors, particularly the A1 subtype.[6] By blocking the binding of adenosine, a bronchoconstrictor, **Proxyphylline** further contributes to the relaxation of airway smooth muscles.



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Proxyphylline's dual mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **Proxyphylline**.

Synthesis of Proxyphylline

A common method for the synthesis of 7-(2-hydroxypropyl)theophylline involves the reaction of theophylline with propylene oxide.

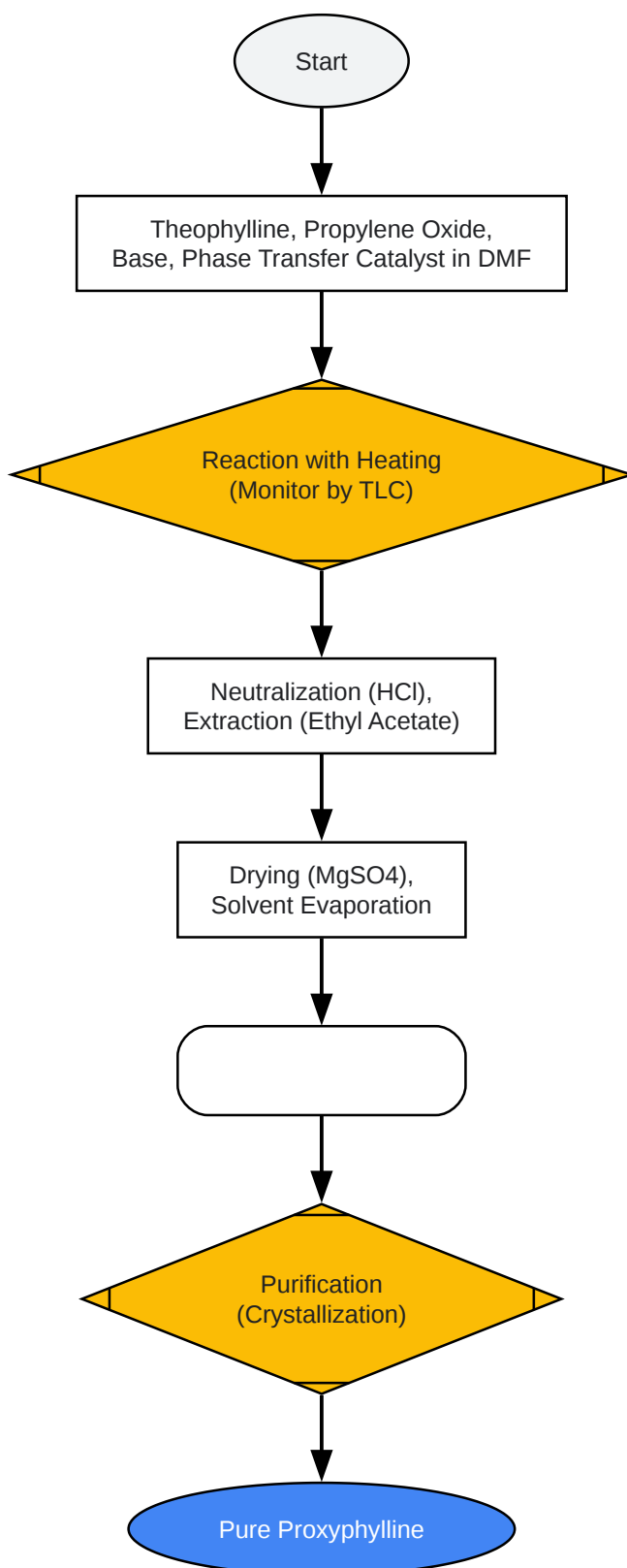
Materials:

- Theophylline
- Propylene oxide
- Potassium carbonate (K_2CO_3) or other suitable base
- A phase-transfer catalyst (e.g., a quaternary ammonium salt)
- Solvent (e.g., Dimethylformamide - DMF)
- Hydrochloric acid (HCl) for neutralization
- Ethyl acetate for extraction
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4) for drying

Procedure:

- In a reaction vessel, dissolve theophylline and a catalytic amount of a phase-transfer catalyst in a suitable solvent such as DMF.
- Add a base, such as potassium carbonate, to the mixture.
- Slowly add propylene oxide to the reaction mixture at a controlled temperature.

- Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete (indicated by the disappearance of the theophylline spot on TLC), cool the mixture to room temperature.
- Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to obtain the crude product.



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Workflow for the synthesis of **Proxyphylline**.

Purification of Proxyphylline

The crude **Proxyphylline** can be purified by crystallization.[7]

Materials:

- Crude **Proxyphylline**
- Ethanol (EtOH), aqueous Methanol (MeOH), or Ethyl Acetate (EtOAc)

Procedure:

- Dissolve the crude **Proxyphylline** in a minimum amount of hot solvent (e.g., ethanol, aqueous methanol, or ethyl acetate).
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the analysis of bulk **Proxyphylline**.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)

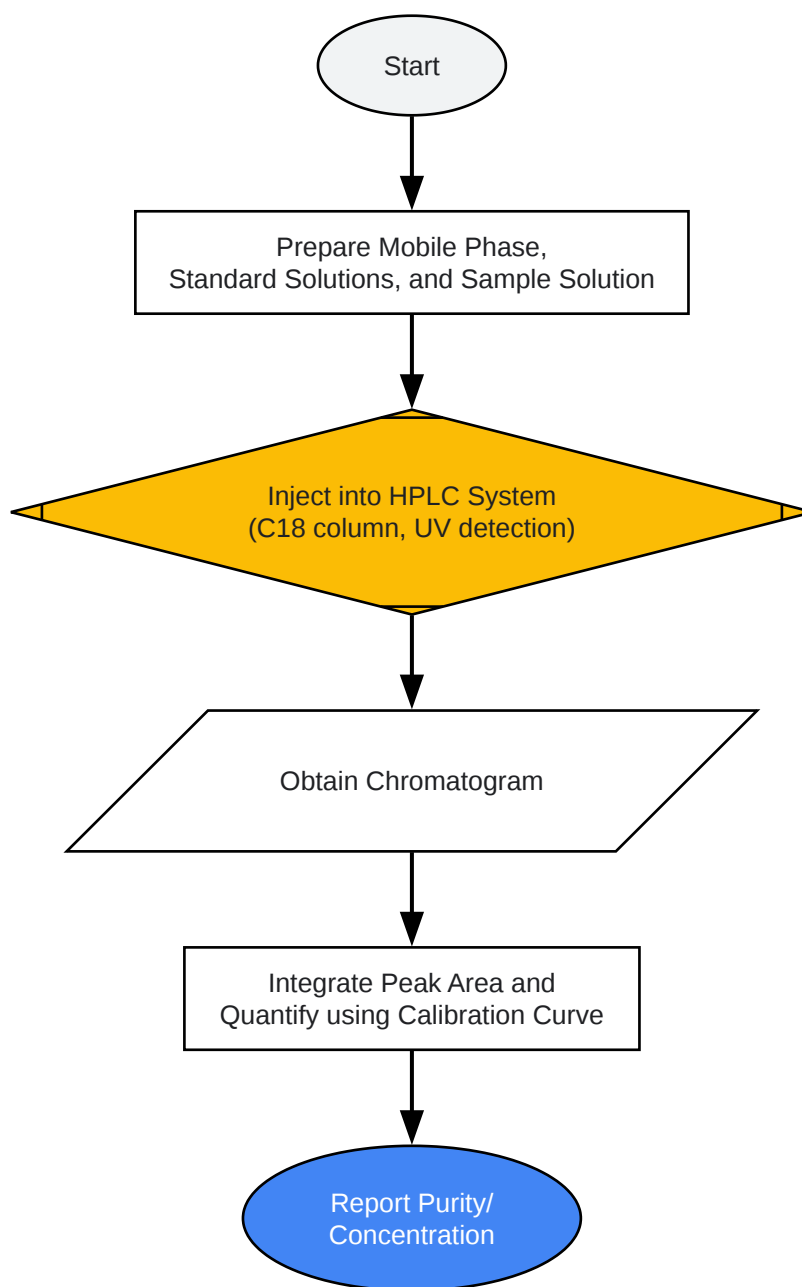
- Methanol (HPLC grade)
- Phosphate buffer (pH adjusted as needed)
- **Proxyphylline** reference standard

Chromatographic Conditions (Example):[\[11\]](#)

- Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v). The exact ratio and pH should be optimized for best separation.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 272 nm
- Column Temperature: Ambient

Procedure:

- Standard Preparation: Accurately weigh a known amount of **Proxyphylline** reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
- Sample Preparation: Accurately weigh a known amount of the bulk **Proxyphylline** sample and dissolve it in the mobile phase to a similar concentration as the working standards.
- Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
- Quantification: Compare the peak area of the **Proxyphylline** in the sample chromatogram to the peak areas of the standards from the calibration curve to determine the purity or concentration.



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General workflow for HPLC analysis of **Proxyphylline**.

High-Performance Thin-Layer Chromatography (HPTLC) Analysis

This protocol provides a general method for the quantification of **Proxyphylline** in pharmaceutical formulations.

Instrumentation:

- HPTLC system with an automatic sample applicator and scanner
- HPTLC plates pre-coated with silica gel 60 F₂₅₄

Reagents:

- Toluene
- Isopropyl alcohol
- Acetic acid
- **Proxyphylline** reference standard

Chromatographic Conditions (Example):[\[12\]](#)

- Mobile Phase: Toluene:Isopropyl alcohol:Acetic acid (e.g., 12:12:1 v/v/v)
- Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates
- Detection Wavelength: 261 nm

Procedure:

- Standard Preparation: Prepare a stock solution of **Proxyphylline** reference standard in a suitable solvent (e.g., methanol). Prepare working standards by dilution.
- Sample Preparation: Extract a known amount of the pharmaceutical formulation with a suitable solvent to dissolve the **Proxyphylline**. Filter the solution before application.
- Application: Apply known volumes of the standard and sample solutions as bands onto the HPTLC plate using an automatic applicator.
- Development: Develop the plate in a pre-saturated HPTLC chamber with the mobile phase.
- Densitometric Analysis: After development, dry the plate and scan it at the detection wavelength using an HPTLC scanner.

- Quantification: Correlate the peak areas of the sample to the calibration curve generated from the standards to determine the amount of **Proxyphylline**.

Phosphodiesterase IV (PDE4) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of **Proxyphylline** against PDE4.^{[7][13]}

Materials:

- Recombinant human PDE4 enzyme
- Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
- Assay buffer
- Binding agent (to stop the reaction and bind to the product)
- **Proxyphylline** test compound
- Positive control (e.g., Roflumilast)
- 384-well plates
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Compound Preparation: Prepare a serial dilution of **Proxyphylline** in DMSO.
- Assay Plate Preparation: Add the diluted compounds, positive control, and DMSO (vehicle control) to the wells of a 384-well plate.
- Enzyme Addition: Add diluted recombinant PDE4 enzyme to each well (except for "no enzyme" controls).
- Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature.

- Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
- Enzymatic Reaction: Incubate the plate for a defined time (e.g., 60 minutes) at room temperature.
- Reaction Termination: Add a binding agent to stop the reaction.
- Final Incubation: Incubate the plate to allow the binding agent to capture the hydrolyzed substrate.
- Data Acquisition: Measure the fluorescence polarization of each well.
- Data Analysis: Calculate the percent inhibition for each concentration of **Proxyphylline** and determine the IC₅₀ value by fitting the data to a dose-response curve.

A1 Adenosine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of **Proxyphylline** for the A1 adenosine receptor.[9]

Materials:

- Membrane preparation from cells expressing the human A1 adenosine receptor
- Radioligand specific for the A1 receptor (e.g., [³H]DPCPX)
- **Proxyphylline** test compound
- Non-labeled A1 receptor antagonist (for determining non-specific binding, e.g., unlabeled DPCPX)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold assay buffer)
- Glass fiber filters
- Filtration apparatus

- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- **Assay Setup:** In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **Proxyphylline**. For determining non-specific binding, use a high concentration of a non-labeled antagonist instead of **Proxyphylline**.
- **Incubation:** Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
- **Filtration:** Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
- **Washing:** Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
- **Data Analysis:** Calculate the specific binding at each concentration of **Proxyphylline**. Plot the percent specific binding against the log concentration of **Proxyphylline** to determine the IC_{50} . Calculate the K_i value using the Cheng-Prusoff equation.

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References

1. benchchem.com [benchchem.com]
2. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. eurofindiscovery.com [eurofindiscovery.com]
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